An In-depth Technical Guide to Trimethylsulfonium Salts
An In-depth Technical Guide to Trimethylsulfonium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, reactivity, and applications of trimethylsulfonium salts. It is intended to serve as a detailed resource for professionals in chemical research and pharmaceutical development, offering structured data, detailed experimental protocols, and visual representations of key chemical processes.
Core Physicochemical Properties
Trimethylsulfonium salts are a class of organosulfur compounds characterized by a central sulfur atom bonded to three methyl groups, resulting in a positively charged sulfonium (B1226848) cation, [(CH₃)₃S]⁺. This cation is paired with an anionic counterion (e.g., Cl⁻, Br⁻, I⁻, BF₄⁻). The salts are typically colorless to pale-yellow crystalline solids.[1] X-ray crystallography confirms a trigonal pyramidal geometry at the sulfur atom, with C-S-C bond angles of approximately 102° and C-S bond lengths around 177 picometers.[2]
A key characteristic of these salts is their high solubility in polar solvents such as water and ethanol, a result of their strong ionic nature.[1][3] Conversely, they exhibit very low solubility in non-polar solvents.[1] Many trimethylsulfonium salts are also hygroscopic, readily absorbing moisture from the atmosphere.[3][4]
Data Summary: Physicochemical Properties
The properties of trimethylsulfonium salts can vary significantly depending on the counterion. The following table summarizes key quantitative data for several common salts.
| Salt Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Trimethylsulfonium Chloride | C₃H₉ClS | 112.62 | ~100 (decomposes)[2][3] | Colorless, hygroscopic crystals[2][3] |
| Trimethylsulfonium Bromide | C₃H₉BrS | 157.07 | 172 (decomposes); 201-203 (in sealed tube)[2][5] | Colorless crystals[2] |
| Trimethylsulfonium Iodide | C₃H₉IS | 204.00 | 203-207 (decomposes)[2] | Colorless crystals[2] |
| Trimethylsulfonium Tetrafluoroborate | C₃H₉BF₄S | 163.97 | 205-210[2] | White to off-white solid |
| Trimethylsulfonium Methyl Sulfate | C₃H₁₂O₄S₂ | 188.27 | 92-94[2] | White crystalline solid |
Spectroscopic and Acidity Data
The structural features of the trimethylsulfonium cation give rise to distinct spectroscopic signatures.
| Data Type | Description | Value(s) |
| ¹H NMR | Single peak for the nine equivalent protons of the three methyl groups. | ~2.9 ppm (Varies slightly with solvent and counterion) |
| ¹³C NMR | Single peak for the three equivalent methyl carbons. | ~20-25 ppm (Varies with solvent and counterion) |
| ³³S NMR | Chemical shift for the sulfur nucleus. | δ +48 ppm (for the iodide salt, relative to CS₂)[6][7] |
| pKa (Carbon Acidity) | Acidity of the methyl protons in water, indicating their propensity for deprotonation to form an ylide. | 28.5[8][9] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of trimethylsulfonium salts is dominated by the electrophilic nature of the methyl groups and the acidity of the methyl protons.
Sₙ2 Methylation Reactions
Trimethylsulfonium salts are effective methylating agents for a wide range of nucleophiles, including phenols, thiols, amines, and carboxylates.[10][11][12] The reaction proceeds via a standard Sₙ2 mechanism where the nucleophile attacks one of the methyl carbons, displacing dimethyl sulfide (B99878) as a leaving group. The reactivity can be influenced by the counterion; for instance, fluoride (B91410) salts have been shown to be more reactive than iodide salts in certain methylations.[12] The activation energy for these methyl transfer reactions increases with the polarity of the solvent.[13]
Ylide Formation and the Corey-Chaykovsky Reaction
Treatment of a trimethylsulfonium salt with a strong base (e.g., NaH, BuLi) deprotonates one of the methyl groups to form dimethylsulfonium methylide, a sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction, where it adds a methylene (B1212753) group to aldehydes and ketones to produce epoxides (oxiranes).[14] This reaction is a valuable alternative to the Wittig reaction for epoxide synthesis.
Applications in Drug Development and Industry
The unique reactivity of trimethylsulfonium salts makes them valuable in various sectors.
-
Pharmaceutical Synthesis: They are used as versatile reagents for introducing methyl groups into complex organic molecules, a common step in the synthesis of active pharmaceutical ingredients (APIs).[10]
-
Agrochemicals: The herbicide glyphosate (B1671968) is often formulated as its trimethylsulfonium salt (trimesium) to improve its properties.[2][15]
-
Ionic Liquids: When mixed with aluminum halides (AlCl₃, AlBr₃) or hydrogen bromide, trimethylsulfonium bromide can form ionic liquids that are liquid at ambient temperatures.[2][16][17] These have potential applications as novel solvent systems.
-
Salt Selection in Drug Development: While not typically used as final drug salt forms themselves, the study of sulfonium salts contributes to the broader understanding of salt chemistry. The selection of an appropriate salt is a critical step in drug development to optimize properties such as solubility, stability, and bioavailability.[18] Sulfonate salts, for example, are widely used but require careful control of potential genotoxic sulfonate ester impurities, a consideration that highlights the importance of understanding the reactivity of the chosen counterion.[19]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and application of trimethylsulfonium salts. Safety Precaution: These experiments should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis of Trimethylsulfonium Bromide from DMSO
This protocol is adapted from a published method for preparing trimethylsulfonium bromide (Me₃SBr) from dimethylsulfoxide (DMSO) and bromine.[11]
Materials:
-
Dimethylsulfoxide (DMSO), 20 mL
-
Bromine (Br₂), 2 mL (39 mmol)
-
Acetone (B3395972), ~105 mL
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Cooling bath (water at ~15°C)
-
Micropipette or dropping funnel
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place 20 mL of DMSO into the round-bottom flask with a magnetic stir bar and place it in the cooling bath.
-
CAUTION: The reaction is highly exothermic. Slowly and carefully add 2 mL of bromine dropwise to the stirring DMSO. Maintain the reaction temperature at approximately 40°C by controlling the addition rate and cooling. Each drop of bromine may cause a hissing sound upon contact with DMSO.[11]
-
Once the addition is complete, remove the cooling bath and allow the clear yellow solution to stir at room temperature for 3 days. A thick yellow slurry will form.[11]
-
Dilute the slurry with 60 mL of acetone to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid with three 15 mL portions of acetone.
-
Dry the product under vacuum in a desiccator to yield a light yellow crystalline powder.
Protocol: Methylation of 2-hydroxy-5-methylbenzophenone (B72208)
This protocol demonstrates a typical application of trimethylsulfonium bromide as a methylating agent for a phenol (B47542).[11]
Materials:
-
Trimethylsulfonium bromide (Me₃SBr), 1.90 g (12 mmol)
-
2-hydroxy-5-methylbenzophenone, 2.12 g (10 mmol)
-
Potassium carbonate (K₂CO₃), 1.66 g (12 mmol)
-
Polyethylene glycol (PEG400), 6 mL
-
Reaction vial or flask with stir bar
-
Heating mantle or oil bath set to 100°C
-
TLC apparatus for reaction monitoring
Procedure:
-
Combine Me₃SBr (1.90 g), 2-hydroxy-5-methylbenzophenone (2.12 g), K₂CO₃ (1.66 g), and PEG400 (6 mL) in a reaction vial.[11]
-
Stir the mixture and heat to 100°C for 6 hours.[11]
-
Monitor the reaction progress by TLC. The disappearance of the starting phenol and the appearance of a new product spot indicate reaction progression.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 30 mL of water to the mixture.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylated product.
-
Purify the product as necessary, typically via column chromatography.
This guide provides a foundational understanding of trimethylsulfonium salts, integrating quantitative data, reaction mechanisms, and practical methodologies to support further research and development efforts.
References
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- 6. 33S NMR spectra of sulfonium salts: calculated and experimental - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. chemimpex.com [chemimpex.com]
- 11. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]
- 15. Glyphosate - Wikipedia [en.wikipedia.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pharmtech.com [pharmtech.com]
- 19. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
